(-)-Pinan-3-ol

Catalog No.
S1899402
CAS No.
25465-65-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Pinan-3-ol

CAS Number

25465-65-0

Product Name

(-)-Pinan-3-ol

IUPAC Name

(1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1

InChI Key

REPVLJRCJUVQFA-UYXSQOIJSA-N

SMILES

CC1C2CC(C2(C)C)CC1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O

(-)-Pinan-3-ol, also known as (-)-isopinocampheol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H18O. It is characterized by a unique structure featuring a bicyclo[3.1.1]heptane skeleton, which contributes to its distinctive physical and chemical properties. The compound has a melting point range of 52-55°C and a boiling point of approximately 219°C . Its specific rotation is measured at -34º (c=20, ethanol), indicating its chiral nature .

, including:

  • Oxidation: It can be oxidized to form pinanone or pinanaldehyde, depending on the reaction conditions .
  • Dehydration: Under certain conditions, (-)-pinan-3-ol can undergo dehydration to yield pinene derivatives.
  • Hydrogenation: The compound can also be reduced to form saturated derivatives.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

(-)-Pinan-3-ol exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: It has been reported to exhibit anti-inflammatory properties, making it a candidate for therapeutic applications.
  • Insecticidal Activity: Research indicates that (-)-pinan-3-ol can act as an insect repellent, showing potential in pest control applications.

These biological activities make (-)-pinan-3-ol an interesting compound for further pharmacological studies.

Several methods are employed for the synthesis of (-)-pinan-3-ol:

  • Distillation of Pine Oil: The most common method involves distilling pine oil vapor, followed by purification steps to isolate the compound .
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving starting materials such as α-pinene or limonene, utilizing reagents that facilitate hydroxylation or rearrangement reactions.

These methods allow for both natural extraction and synthetic production of (-)-pinan-3-ol.

(-)-Pinan-3-ol finds applications in multiple fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and flavorings.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development.
  • Agriculture: Its insecticidal properties are utilized in developing natural pesticides.

These applications underscore its significance across various industries.

Interaction studies of (-)-pinan-3-ol reveal its potential effects when combined with other compounds:

  • Synergistic Effects: Research indicates that when used in combination with other terpenoids, (-)-pinan-3-ol may enhance antimicrobial efficacy.
  • Metabolic Interactions: Studies have shown that it may interact with metabolic pathways in organisms, influencing the bioavailability and effectiveness of other compounds.

Such interactions are crucial for understanding its role in complex biological systems.

Several compounds share structural similarities with (-)-pinan-3-ol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
α-PineneMonoterpeneCommonly found in pine trees; used in fragrances.
β-PineneMonoterpeneKnown for its fresh scent; used in food flavorings.
CamphorBicyclic monoterpenoidExhibits strong medicinal properties; used in topical analgesics.
LimoneneMonoterpeneCharacterized by citrus scent; widely used in cleaning products.

While these compounds share structural characteristics, (-)-pinan-3-ol is unique due to its specific stereochemistry and biological activities, setting it apart from others in its class.

XLogP3

2.6

Other CAS

35998-01-7
25465-65-0

Dates

Modify: 2024-04-14

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